3-Chloro-2,4,5,6-tetrafluoropyridine
Overview
Description
3-Chloro-2,4,5,6-tetrafluoropyridine is a fluoropyridine derivative with the molecular formula C5ClF4N. It is a colorless to almost colorless clear liquid with a molecular weight of 185.51 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
3-Chloro-2,4,5,6-tetrafluoropyridine is a fluoropyridine derivative . It primarily targets organo-zinc compounds . The role of these targets is to facilitate the reaction of this compound with other compounds .
Mode of Action
The compound interacts with its targets by reacting with zinc to form corresponding organo-zinc compounds . It also reacts with tris(diethylamino)phosphine (P(NEt)3) in the presence of a proton donor . This reaction results in the formation of a product with fluorine replaced by hydrogen at position 4 .
Biochemical Pathways
It’s known that the compound participates in reactions that involve the formation of organo-zinc compounds and the replacement of fluorine with hydrogen .
Biochemical Analysis
Biochemical Properties
3-Chloro-2,4,5,6-tetrafluoropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It forms corresponding organo-zinc compounds by reacting with zinc . Additionally, it reacts with tris(diethylamino)phosphine in the presence of a proton donor to form products with fluorine replaced by hydrogen at position 4 . These interactions suggest that this compound can participate in complex biochemical pathways, potentially influencing enzyme activity and protein function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form organo-zinc compounds and react with phosphine derivatives, indicating its potential to modulate enzyme activity and protein interactions . These molecular interactions may result in enzyme inhibition or activation, as well as changes in gene expression, ultimately affecting cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to form organo-zinc compounds and react with phosphine derivatives suggests its participation in metabolic processes that influence enzyme activity and metabolite levels . These interactions can affect metabolic flux and the overall metabolic state of cells.
Preparation Methods
3-Chloro-2,4,5,6-tetrafluoropyridine can be synthesized through several methods. One common synthetic route involves the reaction of 2,3,5,6-tetrachloropyridine with potassium fluoride in a solvent such as sulfolane. The reaction is typically carried out at 120°C for 6 hours, resulting in the formation of 2,3,5,6-tetrafluoropyridine . Another method involves the reaction of 3-chlorotetrafluoropyridine with tris(diethylamino)phosphine in the presence of a proton donor, leading to the replacement of fluorine by hydrogen at position 4 .
Chemical Reactions Analysis
3-Chloro-2,4,5,6-tetrafluoropyridine undergoes various chemical reactions, including substitution reactions. For example, it reacts with sodium iodide in dimethylformamide to yield 3-chloro-2,5,6-trifluoro-4-iodopyridine . It also forms corresponding organo-zinc compounds when reacted with zinc . Additionally, it can react with tris(diethylamino)phosphine in the presence of a proton donor to form products with fluorine replaced by hydrogen at position 4 .
Scientific Research Applications
3-Chloro-2,4,5,6-tetrafluoropyridine is widely used in scientific research due to its unique chemical properties. It is utilized in the synthesis of various fluorinated compounds, which are important in medicinal chemistry, agrochemicals, and materials science . Its derivatives are often used as building blocks in the development of pharmaceuticals and other bioactive molecules. Additionally, it is employed in the study of quantum mechanical calculations, geometries, and vibrational wave numbers .
Comparison with Similar Compounds
3-Chloro-2,4,5,6-tetrafluoropyridine can be compared with other fluoropyridine derivatives such as 4-bromo-2,3,5,6-tetrafluoropyridine. Both compounds share similar structural features and undergo similar types of chemical reactions. the presence of different substituents (chlorine vs. bromine) can lead to variations in their reactivity and applications . Other similar compounds include 2,4,5-trifluorobenzonitrile and 2,3-dibromopyridine .
Properties
IUPAC Name |
3-chloro-2,4,5,6-tetrafluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF4N/c6-1-2(7)3(8)5(10)11-4(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZMYHSICIOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169628 | |
Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1735-84-8 | |
Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2,4,5,6-tetrafluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Chloro-2,4,5,6-tetrafluoropyridine react differently with zirconocene complexes compared to their titanium counterparts?
A2: Studies using zirconocene bis(trimethylsilyl)acetylene complexes, such as Cp2Zr(L)(η2-Me3SiC2SiMe3) (L = THF, pyridine), demonstrate a preference for C–Cl bond activation in this compound, yielding Cp2Zr(3-C5NF4)Cl []. In contrast, similar titanium complexes, like Cp2Ti(η2-Me3SiC2SiMe3), favor C–F bond activation over C–H or C–Cl activation when reacting with fluorinated pyridines []. This difference highlights the influence of the metal center on the reaction pathway and selectivity in organometallic transformations.
Q2: Can this compound be selectively defluorinated?
A3: While direct, selective defluorination of this compound has not been reported in the provided research, related studies suggest possibilities. Research on transfer hydrogenative defluorination of polyfluoroarenes, including pentafluoropyridine, using a bifunctional azairidacycle catalyst with HCOOK as a hydrogen source shows promise []. This method preferentially cleaves C-F bonds, leaving other substituents, like chlorine, untouched []. This strategy could potentially be applied to this compound, although further investigation is needed to confirm its efficacy and selectivity for this specific substrate.
Q3: Are there any studies on the photochemical behavior of this compound?
A4: One study has investigated the gas-phase photoisomerization of this compound []. Further details about the specific products and mechanisms of this photoisomerization are not provided in the abstract, but it suggests potential for photochemical transformations of this compound.
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